molecular formula C24H22N2S2 B12764824 (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- CAS No. 128352-83-0

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)-

Cat. No.: B12764824
CAS No.: 128352-83-0
M. Wt: 402.6 g/mol
InChI Key: JSGUEGQUIFMNRW-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothieno-pyrimidine core through cyclization of appropriate precursors.

    Thionation: Introduction of the thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Substitution Reactions: Functionalization of the core structure with phenyl and phenylethyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the thione group to a sulfoxide or sulfone.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with various biological targets.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-phenylethyl)- include other benzothieno-pyrimidine derivatives and related heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the benzothieno-pyrimidine core with the thione group and the phenyl and phenylethyl substituents. These features may confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

128352-83-0

Molecular Formula

C24H22N2S2

Molecular Weight

402.6 g/mol

IUPAC Name

4-phenyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C24H22N2S2/c27-24-25-23-21(19-13-7-8-14-20(19)28-23)22(18-11-5-2-6-12-18)26(24)16-15-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2

InChI Key

JSGUEGQUIFMNRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N(C(=S)N=C3S2)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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